1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one
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Overview
Description
1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone is a chemical compound that features a trifluoromethyl group, a thiadiazole ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl chloride with 3-acetylphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride in dichloromethane for Friedel-Crafts acylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonyl group can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone: Similar structure but lacks the thiadiazole ring.
1-(3-(Trifluoromethyl)phenyl)ethanone: Similar structure but lacks the sulfonyl and thiadiazole groups.
1-(3-(Trifluoromethyl)phenyl)-2-propanone: Similar structure but has a different functional group attached to the phenyl ring.
Uniqueness
1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone is unique due to the presence of the trifluoromethyl group, thiadiazole ring, and sulfonyl group in a single molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62617-24-7 |
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Molecular Formula |
C11H7F3N2O3S2 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-[3-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfonyl]phenyl]ethanone |
InChI |
InChI=1S/C11H7F3N2O3S2/c1-6(17)7-3-2-4-8(5-7)21(18,19)10-16-15-9(20-10)11(12,13)14/h2-5H,1H3 |
InChI Key |
BKRUCLFOURCSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)C2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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